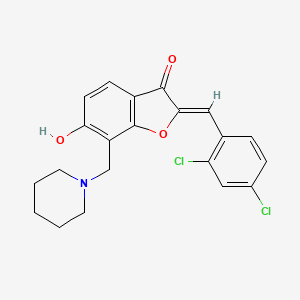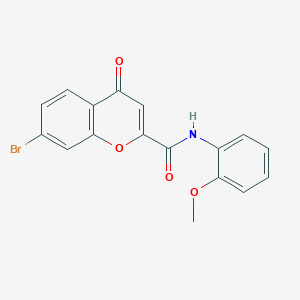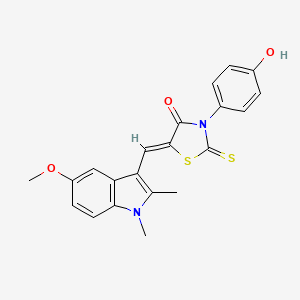![molecular formula C20H22N2O3 B12197617 1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12197617.png)
1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones This compound is characterized by the presence of a 2,4-dimethylphenyl group and a 4-ethoxyphenylamino group attached to the azolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and 4-ethoxyphenyl isocyanate.
Reaction Conditions: The reaction between 2,4-dimethylphenylamine and 4-ethoxyphenyl isocyanate is carried out under controlled conditions, typically in the presence of a suitable solvent and a catalyst.
Formation of Intermediate: The reaction leads to the formation of an intermediate, which is then subjected to cyclization to form the azolidine-2,5-dione ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(2,4-Dimethylphenyl)-3-[(4-chlorophenyl)amino]azolidine-2,5-dione: The presence of a chlorine atom instead of an ethoxy group can lead to variations in reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-[(4-nitrophenyl)amino]azolidine-2,5-dione: The nitro group introduces different electronic effects, potentially altering the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O3/c1-4-25-16-8-6-15(7-9-16)21-17-12-19(23)22(20(17)24)18-10-5-13(2)11-14(18)3/h5-11,17,21H,4,12H2,1-3H3 |
InChI Key |
PPCXNIFJNDWCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-[3-(dimethylamino)propyl]-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12197538.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol](/img/structure/B12197555.png)
![5-{[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12197563.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B12197572.png)
![9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12197576.png)

![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone](/img/structure/B12197580.png)

![3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12197593.png)
![benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12197597.png)
![3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B12197610.png)
![N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B12197611.png)
![3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B12197627.png)

